3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethyl, methyl, and prop-1-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diene and an enone, the compound can be synthesized via a Diels-Alder reaction followed by selective hydrogenation and functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, while nucleophilic substitution can replace existing functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or nickel (Ni) catalysts
Substitution: Halogens (Cl₂, Br₂), nucleophiles (e.g., hydroxide ions, alkoxides)
Major Products Formed
Scientific Research Applications
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s structure allows it to engage in various interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: Similar structure but lacks the ethyl group.
2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Contains a tetrahydrofuran ring instead of a cyclohexene ring.
3-Hydroxycyclohex-2-enone: Similar cyclohexene core but with different substituents.
Uniqueness
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research studies.
Properties
CAS No. |
65799-79-3 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-5-10-6-11(8(2)3)7-12(13)9(10)4/h11H,2,5-7H2,1,3-4H3 |
InChI Key |
IGKGKXWMRFHDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)CC(C1)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.